molecular formula C17H22N6O3 B7183164 N,N-dimethyl-4-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]pyridine-2-carboxamide

N,N-dimethyl-4-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]pyridine-2-carboxamide

Cat. No.: B7183164
M. Wt: 358.4 g/mol
InChI Key: UCSQELZRHLZCLV-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]pyridine-2-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a pyrazolyl carbamoylamino group and a dimethyl group, making it a unique molecule with interesting properties and reactivity.

Properties

IUPAC Name

N,N-dimethyl-4-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-22(2)16(24)15-8-12(5-6-18-15)20-17(25)21-13-9-19-23(10-13)11-14-4-3-7-26-14/h5-6,8-10,14H,3-4,7,11H2,1-2H3,(H2,18,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSQELZRHLZCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1)NC(=O)NC2=CN(N=C2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyridine derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]pyridine-2-carboxamide exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-(oxolan-2-yl)methanamine

  • N,N-dimethyl-1-(oxiran-2-yl)methanamine

  • N,N-dimethyl-N-(oxiran-2-ylmethyl)amine

Uniqueness

N,N-dimethyl-4-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]pyridine-2-carboxamide: is unique due to its pyrazolyl carbamoylamino group, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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